molecular formula C5H8O3 B14323543 5-Methyl-4-methylene-1,2-dioxolan-3-ol CAS No. 105945-00-4

5-Methyl-4-methylene-1,2-dioxolan-3-ol

Katalognummer: B14323543
CAS-Nummer: 105945-00-4
Molekulargewicht: 116.11 g/mol
InChI-Schlüssel: QSUOSYRPILUFJS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methyl-4-methylene-1,2-dioxolan-3-ol is an organic compound with the molecular formula C5H6O3. It belongs to the class of dioxolanes, which are heterocyclic acetals. This compound is characterized by a five-membered ring containing two oxygen atoms and a methylene group. It is related to other dioxolanes and dioxanes, which are commonly used in various chemical applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

5-Methyl-4-methylene-1,2-dioxolan-3-ol can be synthesized through the acetalization of aldehydes or ketalization of ketones with ethylene glycol. This reaction typically involves the use of an acid catalyst such as p-toluenesulfonic acid in a refluxing solvent like toluene. The continuous removal of water from the reaction mixture is essential to drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and efficient water removal techniques, such as azeotropic distillation, can enhance the yield and purity of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

5-Methyl-4-methylene-1,2-dioxolan-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Wirkmechanismus

The mechanism of action of 5-Methyl-4-methylene-1,2-dioxolan-3-ol involves its ability to form stable cyclic structures. This stability allows it to act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic processes. The compound can also participate in ring-opening reactions, leading to the formation of various products depending on the reaction conditions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Methyl-4-methylene-1,2-dioxolan-3-ol is unique due to its specific ring structure and the presence of the methylene group, which imparts distinct reactivity and stability. This uniqueness makes it valuable in various synthetic applications where other dioxolanes or dioxanes may not be suitable .

Eigenschaften

CAS-Nummer

105945-00-4

Molekularformel

C5H8O3

Molekulargewicht

116.11 g/mol

IUPAC-Name

5-methyl-4-methylidenedioxolan-3-ol

InChI

InChI=1S/C5H8O3/c1-3-4(2)7-8-5(3)6/h4-6H,1H2,2H3

InChI-Schlüssel

QSUOSYRPILUFJS-UHFFFAOYSA-N

Kanonische SMILES

CC1C(=C)C(OO1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.